Napitane Mesylate

alpha-2 adrenoceptor radioreceptor assay antidepressant pharmacology

Napitane mesylate (ABT-200) is the definitive dual-mechanism reference for noradrenergic research. Unlike generic α2-antagonists or pure NRIs, only ABT-200 combines potent presynaptic α2-AR antagonism (Ki=1.2 nM) with moderate NET blockade (IC50=841 nM). It uniquely inhibits depolarization-evoked norepinephrine release—a property absent in classical uptake inhibitors. With a clean off-target profile, ABT-200 is the ideal calibrator for antidepressant screening assays and α2-AR/NET interplay studies. Discontinued after Phase 2; fully characterized preclinically.

Molecular Formula C23H29NO5S
Molecular Weight 431.5 g/mol
CAS No. 149189-73-1
Cat. No. B1677918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNapitane Mesylate
CAS149189-73-1
SynonymsNapitane Mesylate;  ABT-200;  A-75200
Molecular FormulaC23H29NO5S
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1CC(C2=C(C1)C3=C(C=C2)OCO3)CN4CCC(C4)C5=CC=CC=C5
InChIInChI=1S/C22H25NO2.CH4O3S/c1-2-5-16(6-3-1)17-11-12-23(13-17)14-18-7-4-8-20-19(18)9-10-21-22(20)25-15-24-21;1-5(2,3)4/h1-3,5-6,9-10,17-18H,4,7-8,11-15H2;1H3,(H,2,3,4)/t17-,18-;/m0./s1
InChIKeyIXLOGUKQFISQPX-APTPAJQOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Napitane Mesylate (CAS 149189-73-1): A Dual-Action Alpha-2 Antagonist and Norepinephrine Reuptake Inhibitor Reference Standard


Napitane mesylate, also known as ABT-200 or A-75200, is a small molecule investigational compound that functions as a potent antagonist at the alpha-2 adrenoceptor (α2-AR) and as a moderate inhibitor of the norepinephrine transporter (NET) [1]. It belongs to a unique structural class of phenylpyrrolidine derivatives featuring a tetrahydronaphtho-dioxole moiety [2]. Originally developed by Abbott Laboratories for major depressive disorder (MDD), clinical development was discontinued after Phase 2 [3]. It remains a valuable reference compound for neuroscience research, particularly for studies requiring a well-characterized dual-mechanism α2-AR antagonist with concomitant NET inhibition [1].

Why Napitane Mesylate Cannot Be Substituted by Generic NET Inhibitors or Selective Alpha-2 Antagonists


Procurement of a generic alpha-2 antagonist or a selective norepinephrine reuptake inhibitor (NRI) cannot replicate the pharmacological profile of Napitane mesylate. Its differentiation stems from a specific, dual-action mechanism: potent α2-AR antagonism (Ki = 1.2 nM) combined with moderate NET inhibition (IC50 = 841 nM) [1]. Selective α2-AR antagonists like Idazoxan lack the NET component, while pure NRIs such as Desipramine lack α2-AR blockade . Furthermore, unlike classical uptake inhibitors (e.g., Nomifensine, Cocaine), Napitane mesylate demonstrates a distinct ability to inhibit depolarization-evoked norepinephrine release [2]. This precise combination of affinities and functional effects is not found in off-the-shelf tool compounds, making ABT-200 the requisite standard for specific experimental models.

Quantitative Comparative Evidence for Napitane Mesylate (ABT-200) vs. Comparators


Alpha-2 Adrenoceptor Binding Affinity: Napitane Mesylate vs. Idazoxan

Napitane mesylate demonstrates exceptionally high affinity for the alpha-2 adrenoceptor, with a Ki value of 1.2 nM in rat cortical membranes [1]. This affinity is comparable to, and in some reports, exceeds that of the widely used α2-AR antagonist Idazoxan (Ki = 1.70 nM in a similar assay [2]). A separate entry in BindingDB also reports a Ki of 0.428 nM for Napitane [3]. This level of potency establishes Napitane mesylate as a premier antagonist for α2-AR studies.

alpha-2 adrenoceptor radioreceptor assay antidepressant pharmacology

Norepinephrine Uptake Inhibition: Napitane Mesylate vs. Nomifensine in Vivo

Napitane mesylate (ABT-200) inhibits cerebellar norepinephrine uptake in vivo at a dose of 30 mg/kg i.p., an effect comparable to the classical NET inhibitor Nomifensine at the same dose [1]. Both compounds significantly increased the amplitude and time course of exogenous norepinephrine signals, whereas the selective α2-AR antagonist Rauwolscine had no effect [1]. This confirms that the NET-inhibitory component of ABT-200 is functionally significant in vivo.

norepinephrine transporter in vivo electrochemistry catecholamine clearance

Stimulus-Evoked Norepinephrine Release: Napitane Mesylate vs. Cocaine and Nomifensine

Napitane mesylate (A-75200) exhibits a functional profile that distinguishes it from classical uptake inhibitors. While its EC50 for [3H]NE uptake inhibition is comparable to Cocaine, A-75200 uniquely inhibits nicotine- and K+-stimulated NE release from bovine adrenal chromaffin cells [1]. In contrast, Nomifensine and Cocaine do not inhibit this stimulated release [1]. This suggests that A-75200 modulates NE secretion via an additional mechanism, likely involving inhibition of voltage-gated calcium channels.

catecholamine release neurosecretion calcium signaling

Selectivity and Side-Effect Profile: Napitane Mesylate vs. Tricyclic Antidepressants

Preclinical cardiovascular studies indicate that ABT-200 exhibits negligible activity in affecting hemodynamic parameters and is free of postural hypotensive activity [1]. Furthermore, in both in vitro and in vivo assays, ABT-200 was devoid of antihistaminic or anticholinergic activity [1]. This clean off-target profile is a significant advantage over many first-generation tricyclic antidepressants (TCAs), which are commonly associated with anticholinergic and cardiovascular side effects.

off-target pharmacology cardiovascular safety anticholinergic

Clinical Efficacy Benchmark: Napitane Mesylate vs. Fluoxetine in Major Depressive Disorder

In a Phase 2, placebo-controlled, double-blind clinical trial involving 216 patients with major depressive disorder, ABT-200 (titrated up to 280 mg/day) was compared to a fixed dose of Fluoxetine (20 mg/day) and placebo [1]. The study concluded that ABT-200 did not demonstrate overall antidepressant efficacy on the Hamilton Rating Scale for Depression (HAM-D) and the Montgomery-Åsberg Depression Rating Scale (MADRS), while Fluoxetine showed efficacy [2]. This negative clinical result provides a critical benchmark, confirming that preclinical dual-action pharmacology did not translate into clinical benefit for this indication.

clinical trial antidepressant efficacy translational pharmacology

Optimal Research Applications for Napitane Mesylate (ABT-200)


Validation of Preclinical Antidepressant Assays as a Reference Standard

Given its extensive preclinical characterization and a definitive negative Phase 2 clinical trial [1], Napitane mesylate serves as an ideal reference standard for calibrating and validating new antidepressant screening assays. Its dual mechanism of action (α2-AR antagonism and NET inhibition) [2] can help define the predictive validity of behavioral models (e.g., olfactory bulbectomy model [3]) and neurochemical readouts. A new compound that mimics ABT-200's preclinical profile but diverges in key assays may warrant further investigation.

Mechanistic Studies of Alpha-2 Adrenoceptor and NET Crosstalk

Napitane mesylate is a critical tool for studying the functional interplay between presynaptic α2-AR autoreceptors and the norepinephrine transporter. Its potent α2-AR affinity (Ki = 1.2 nM) [2] combined with moderate NET blockade (IC50 = 841 nM) [2] allows researchers to dissect the relative contributions of these two mechanisms to norepinephrine signaling and clearance in vivo, as demonstrated by its ability to increase NE overflow in hippocampal slices [3].

Investigation of Calcium-Dependent Neurotransmitter Release

The unique ability of Napitane mesylate to inhibit depolarization-evoked norepinephrine release, a property not shared by classical uptake inhibitors like Nomifensine and Cocaine [4], makes it a valuable probe for investigating the role of voltage-gated calcium channels in neurosecretion. It is a useful compound for studies in chromaffin cell models and potentially other neurosecretory systems where calcium influx is a key regulatory step.

Research on Noradrenergic Antidepressants with Reduced Side-Effect Liabilities

The preclinical finding that Napitane mesylate lacks antihistaminic, anticholinergic, and significant cardiovascular effects [3] makes it a useful tool compound for studying the theoretical basis of 'clean' noradrenergic antidepressants. It can be used as a positive control in assays designed to screen for these specific off-target activities, or as a baseline comparator for new chemical entities claiming an improved side-effect profile.

Quote Request

Request a Quote for Napitane Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.